Home > Products > Screening Compounds P73352 > MAGE-3 (119-134)
MAGE-3 (119-134) -

MAGE-3 (119-134)

Catalog Number: EVT-243601
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 3; MAGE-3
Synthesis Analysis

The synthesis of MAGE-3 (119-134) can be accomplished through various methods, including solid-phase peptide synthesis (SPPS). This technique allows for the stepwise assembly of amino acids on a solid support, enabling precise control over the peptide sequence.

Methods:

  1. Solid-Phase Peptide Synthesis:
    • Utilizes a resin to which the first amino acid is attached.
    • Subsequent amino acids are added one at a time through chemical reactions that form peptide bonds.
    • The process involves deprotection steps to remove protective groups on amino acids before each addition.
  2. Technical Details:
    • The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry due to its efficiency and compatibility with automated synthesizers.
    • High-performance liquid chromatography (HPLC) is often used for purification to achieve high purity levels necessary for biological applications.
Molecular Structure Analysis

The molecular structure of MAGE-3 (119-134) consists of a linear chain of amino acids with specific spatial arrangements that facilitate its interaction with immune receptors.

Structure:

  • The peptide sequence includes critical residues that contribute to its binding affinity and immunogenicity.
  • Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate its three-dimensional conformation.

Data:

  • The molecular weight of MAGE-3 (119-134) is approximately 1,500 Da.
  • The specific sequence and modifications can affect its stability and immunogenic properties.
Chemical Reactions Analysis

MAGE-3 (119-134) undergoes several chemical reactions that are crucial for its biological activity, particularly in interactions with immune cells.

Reactions:

  1. Binding to HLA Class I Molecules:
    • The peptide binds to Human Leukocyte Antigen class I molecules on antigen-presenting cells.
    • This interaction is essential for T-cell recognition and activation.
  2. Technical Details:
    • The binding affinity can be quantified using techniques like enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).
    • Variations in the peptide sequence can significantly influence binding strength and specificity.
Mechanism of Action

MAGE-3 (119-134) exerts its effects primarily through the activation of cytotoxic T lymphocytes, which play a vital role in anti-tumor immunity.

Process:

  1. Presentation on HLA Molecules:
    • Once synthesized within tumor cells, MAGE-3 peptides are processed and presented on the surface by HLA class I molecules.
  2. T-cell Activation:
    • Naive T cells recognize these complexes via their T-cell receptors, leading to T-cell activation, proliferation, and differentiation into effector cells capable of targeting and destroying tumor cells.

Data:

  • Studies have shown that patients receiving vaccinations targeting MAGE-3 exhibit enhanced T-cell responses against melanoma cells expressing this antigen.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of MAGE-3 (119-134) is essential for its application in therapeutic settings.

Physical Properties:

  • MAGE-3 is generally soluble in aqueous solutions at physiological pH.
  • It exhibits stability under various conditions but may require specific formulations to maintain activity during storage and administration.

Chemical Properties:

  • The peptide's stability can be influenced by factors such as temperature, pH, and the presence of proteolytic enzymes.
  • Chemical modifications (e.g., acetylation or amidation) can enhance stability and improve immunogenicity.
Applications

MAGE-3 (119-134) has significant implications in scientific research and clinical applications:

  1. Cancer Immunotherapy:
    • It serves as a target for vaccine development aimed at eliciting robust immune responses against melanoma.
  2. Diagnostic Tools:
    • Detection of MAGE-3 expression levels can aid in diagnosing certain cancers and monitoring treatment responses.
  3. Research Applications:
    • Investigations into T-cell responses against MAGE antigens contribute to understanding tumor immunology and developing novel therapeutic strategies.
Introduction to MAGE-3 as a Tumor-Specific Antigen

Historical Context of MAGE Family Antigens in Cancer Immunotherapy

The discovery of the MAGE (Melanoma-Associated Antigen) gene family in the early 1990s marked a paradigm shift in cancer immunology. These genes, including MAGE-3 (officially designated MAGEA3), encode tumor-specific shared antigens expressed across diverse malignancies but silenced in all normal tissues except immune-privileged male germ cells and placenta [1] [4]. This restricted expression pattern positions MAGE proteins as ideal targets for immunotherapy, as they present minimal risk of on-target toxicity against healthy tissues. MAGE-3 emerged as a particularly significant antigen due to its high prevalence in tumors: expressed in 76% of metastatic melanomas, 50% of non-small cell lung carcinomas, and subsets of bladder, liver, and head/neck cancers [1] [9].

Initial efforts focused on identifying MHC class I-restricted epitopes for CD8+ T cell recognition. However, the pivotal 1999 study by a team utilizing monocyte-derived dendritic cells (DCs) loaded with recombinant MAGE-3 protein expanded this landscape. They successfully isolated CD4+ T cell clones recognizing two novel epitopes, MAGE-3114–127 and MAGE-3121–134, presented by HLA-DR13 molecules expressed in approximately 20% of Caucasians [1]. This represented the first identification of MAGE-encoded epitopes presented by HLA class II molecules, highlighting their potential role in orchestrating broader anti-tumor immune responses. The MAGE-3121–134 epitope is particularly noteworthy due to its cross-reactivity, being encoded not only by MAGE-3 but also by MAGE-1, -2, and -6, broadening its therapeutic applicability [1].

Despite their promise, targeting MAGE antigens has faced challenges. Early cancer vaccine trials, such as those using MAGE-A3 protein in melanoma and non-small cell lung cancer (NSCLC), failed to demonstrate significant clinical benefits in phase III studies, leading to discontinuation [9]. This was partly attributed to tumor heterogeneity and variable antigen processing. Subsequent research focused on refining vaccine design, including developing a MAGE-A DNA vaccine consensus sequence to address cross-reactivity among MAGE-A isoforms, which showed improved immunogenicity in preclinical models [9].

Table 1: Key MAGE Antigens in Cancer Immunotherapy

MAGE AntigenExpression PatternPresenting HLAImmune ResponseClinical Trial Outcomes
MAGE-1Germ cell tumors (16.6% seminomas), melanomaHLA-DR13 (CD4+)CD4+ T cell activationLimited efficacy in early trials
MAGE-376% melanoma, 50% NSCLC, bladder, liverHLA-DR13 (CD4+); HLA-A1, A2, A24, B44 (CD8+)Robust CD4+/CD8+ responsesPhase III failure in melanoma/NSCLC; newer constructs in development
MAGE-4Similar to MAGE-3UndefinedUndefinedPreclinical exploration
MAGE-6Similar to MAGE-3HLA-DR13 (CD4+; via MAGE-3121–134)CD4+ T cell activationExplored in combination therapies

Role of MAGE-3 (119-134) in Tumor Immune Evasion and Antigenicity

The MAGE-3119-134 region encompasses the critical epitopes MAGE-3119-127 and MAGE-3121-134, which play dual roles in tumor immunology: driving antigen-specific recognition while simultaneously facing evasion mechanisms employed by malignancies.

Antigenicity and Presentation

This peptide segment binds HLA-DR13 with high affinity, enabling presentation to CD4+ T helper cells. Recognition of MAGE-3119-134 by T cells is pivotal because CD4+ T cells:

  • Orchestrate Adaptive Immunity: Provide critical help for priming and sustaining CD8+ cytotoxic T lymphocyte (CTL) responses essential for tumor cell lysis [1] [9].
  • Drive Memory Formation: Facilitate the generation of long-lasting memory T cells for sustained immune surveillance [9].
  • Stimulate B Cells and APCs: Enhance antibody production by B cells and maturation of antigen-presenting cells (APCs) like dendritic cells [1].The identification of these epitopes validated that MAGE antigens could be processed and presented via the exogenous pathway, where DCs take up extracellular tumor proteins or recombinant antigens, process them in endolysosomal compartments, and load peptides onto MHC class II molecules [1].

Mechanisms of Immune Evasion

Despite its immunogenic potential, tumors exploit multiple strategies to evade immune responses targeting MAGE-3119-134:

  • Loss of MHC Class I/II Expression: Tumors frequently downregulate or lose MHC class I molecules to evade CD8+ T cells, rendering them invisible to CTLs. While MHC class II is primarily expressed on professional APCs, its aberrant expression on some tumor cells can be targeted by CD4+ T cells. However, tumors can also downregulate MHC class II or components of the Antigen Presentation Machinery (APM), including HLA-DR, TAP transporters, or Tapasin [5] [10]. Loss of HLA-DR13 would directly prevent presentation of MAGE-3119-134 to CD4+ T cells. Genetic instability in cancers facilitates these losses without compromising tumor cell viability [10].

  • Immunosuppressive Tumor Microenvironment (TME): Tumors expressing MAGE-3 create an immunosuppressive niche through:

  • Regulatory Cytokines: Secretion of IL-10, TGF-β, and IL-35 by tumor cells and suppressive immune cells (Tregs, TAMs, MDSCs). These cytokines inhibit DC maturation, suppress T cell activation/proliferation, and promote Treg differentiation [5] [7]. For instance, IL-10 directly suppresses CD8+ T cell activation and IFN-γ production and can modulate surface glycosylation to impair T cell function [7].
  • Inhibitory Receptor Expression: Upregulation of PD-L1 on tumor cells or APCs engages PD-1 on T cells, delivering inhibitory signals that exhaust or anergize T cells, including those specific for MAGE-3 epitopes [5] [9].
  • Epigenetic Silencing and Heterogeneity: Heterogeneous expression of MAGE-3 within tumors due to epigenetic modifications (e.g., promoter methylation) creates antigen-loss variants. Tumors with low or absent MAGE-3 expression evade immune recognition, while neighboring antigen-positive cells face immune pressure, driving immunoediting [4] [9] [10].

  • Impaired Dendritic Cell Function: Tumors can disrupt DC-mediated presentation of MAGE-3119-134 by inhibiting DC maturation or migration to lymph nodes, preventing effective priming of naive CD4+ T cells [1] [7].

Table 2: Tumor Immune Evasion Strategies Impacting MAGE-3 (119-134) Response

Evasion MechanismMolecular/Cellular BasisImpact on MAGE-3 (119-134) ImmunityPotential Countermeasure
MHC Class II LossDownregulation of HLA-DR genes or APM components (TAP, Tapasin)Prevents peptide presentation to CD4+ T cellsEpigenetic modulators; IFN-γ to enhance MHC expression
Immunosuppressive CytokinesSecretion of IL-10, TGF-β, IL-35 by Tregs, TAMs, MDSCs, tumor cellsInhibits T cell activation/effector function, promotes TregsCytokine blockade (anti-IL-10R, TGF-β traps)
Checkpoint LigandsTumor/APC expression of PD-L1, CTLA-4 ligandsInduces T cell exhaustion/anergyPD-1/PD-L1 or CTLA-4 blockade combined with vaccination
Antigen Heterogeneity/LossEpigenetic silencing of MAGEA3; immunoeditingReduces target availability for T cellsTargeting multiple antigens; demethylating agents
Dendritic Cell DysfunctionImpaired maturation/migration; induction of tolerogenic DCsDefective priming of naive CD4+ T cellsDC-activating adjuvants (TLR agonists); ex vivo DC loading

The complex interplay between the inherent immunogenicity of MAGE-3119-134 and sophisticated tumor evasion mechanisms underscores the challenge of targeting this epitope. Current strategies focus on overcoming these barriers by combining MAGE-3 vaccines with immune checkpoint blockade (e.g., anti-PD-1/PD-L1) to reverse T cell exhaustion [9], targeting immunosuppressive cytokines [7], and employing epigenetic modulators to enhance antigen expression [9] [10]. Understanding the precise molecular interactions governing HLA-DR13 presentation of MAGE-3119-134 and the tumor's evasion tactics remains critical for developing next-generation immunotherapies.

Properties

Product Name

MAGE-3 (119-134)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.